molecular formula C20H15NO8S2 B1680610 Rhoduline Acid CAS No. 87-03-6

Rhoduline Acid

Cat. No.: B1680610
CAS No.: 87-03-6
M. Wt: 461.5 g/mol
InChI Key: BQVLLTHCZQAJNH-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy- is a complex organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy- typically involves the reaction of naphthalenesulfonic acid derivatives with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce naphthoquinones, while reduction reactions may yield naphthalenesulfonic acid derivatives .

Scientific Research Applications

2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and proteins, depending on its chemical structure and the specific conditions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy-3-(phenylazo)-,disodium salt
  • 2-Naphthalenesulfonic acid, 7,7’- (carbonyldiimino)bis [4-hydroxy-3-(phenylazo)-

Uniqueness

What sets 2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy- apart from similar compounds is its unique chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO8S2/c22-19-9-15(30(24,25)26)7-11-5-13(1-3-17(11)19)21-14-2-4-18-12(6-14)8-16(10-20(18)23)31(27,28)29/h1-10,21-23H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVLLTHCZQAJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058952
Record name 2-Naphthalenesulfonic acid, 7,7'-iminobis[4-hydroxy-
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Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-03-6
Record name Di-J acid
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URL https://commonchemistry.cas.org/detail?cas_rn=87-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Rhoduline Acid
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Record name Rhoduline Acid
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Record name 2-Naphthalenesulfonic acid, 7,7'-iminobis[4-hydroxy-
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Record name 2-Naphthalenesulfonic acid, 7,7'-iminobis[4-hydroxy-
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Record name 4,4'-dihydroxy-7,7'-iminodi(naphthalene-2-sulphonic acid)
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Record name RHODULINE ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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